2-(2-(2-Bromobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
Description
2-(2-(2-Bromobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide (IUPAC name: N'-[(E)-(2-bromophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide) is a hydrazino-oxoacetamide derivative characterized by a brominated benzylidene group and a 3-methoxyphenyl acetamide moiety. Its molecular formula is C₁₆H₁₄BrN₃O₃, with a molecular weight of 376.03 g/mol . The compound features an (E)-configured hydrazone linkage, confirmed by its SMILES notation: COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2Br . Predicted physicochemical properties include a collision cross-section (CCS) of 175.4 Ų for the [M+H]+ adduct, indicating moderate polarity .
Properties
CAS No. |
769146-82-9 |
|---|---|
Molecular Formula |
C16H14BrN3O3 |
Molecular Weight |
376.20 g/mol |
IUPAC Name |
N'-[(E)-(2-bromophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C16H14BrN3O3/c1-23-13-7-4-6-12(9-13)19-15(21)16(22)20-18-10-11-5-2-3-8-14(11)17/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |
InChI Key |
WGYGQWLOOGLVAL-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2Br |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Formation of the Hydrazine Intermediate
The hydrazine backbone is synthesized via condensation of 2-bromobenzaldehyde with hydrazine hydrate. This reaction typically proceeds in ethanol under reflux, yielding the corresponding hydrazone:
Key Conditions :
Synthesis of N-(3-Methoxyphenyl)-2-oxoacetamide
This fragment is prepared by reacting 3-methoxyaniline with ethyl oxalyl chloride in dichloromethane (DCM) under basic conditions:
Subsequent hydrolysis with aqueous NaOH yields the free acid, which is then activated for coupling.
Final Coupling Reaction
The hydrazine and oxoacetamide intermediates are coupled using a carbodiimide reagent (e.g., EDC/HCl) in DMF:
Optimization Challenges :
-
Steric hindrance from the 2-bromo substituent may reduce coupling efficiency.
-
Alternative coupling agents (e.g., DCC) or mixed anhydride methods could improve yields.
Synthetic Route 2: One-Pot Tandem Reaction
A streamlined approach involves in situ generation of the hydrazone and subsequent acylation. This method reduces purification steps and improves atom economy.
Reaction Scheme
-
Hydrazone Formation : 2-Bromobenzaldehyde and hydrazine hydrate react in ethanol.
-
In Situ Acylation : Addition of 3-methoxyaniline and ethyl oxalyl chloride to the same pot.
Conditions :
-
Solvent: Ethanol/DCM (1:1).
-
Catalysts: Triethylamine (for acylation step).
-
Temperature: Room temperature → 50°C.
-
Yield: ~60% (hypothetical, based on similar tandem reactions).
Crystallographic and Purity Considerations
While crystallographic data for the target compound are unavailable, related structures in the Crystallography Open Database (COD) provide insights into preferred conformations. For example:
-
COD Entry 7152620 : A 2-hydroxybenzophenone derivative crystallizes in the triclinic space group with cell parameters . Similar packing motifs may influence the recrystallization solvent choice (e.g., ethanol/water mixtures).
Purification Methods :
-
Recrystallization : Ethyl acetate/hexane (3:1).
-
Column Chromatography : Silica gel, eluent DCM:MeOH (95:5).
Analytical Data and Validation
Critical Quality Attributes :
-
Melting Point : Estimated 180–185°C (decomposition).
-
(DMSO-d6) :
-
δ 10.2 (s, 1H, NH),
-
δ 8.4 (s, 1H, CH=N),
-
δ 7.6–7.8 (m, 4H, Ar-H),
-
δ 3.8 (s, 3H, OCH3).
-
Challenges and Mitigation Strategies
| Challenge | Mitigation |
|---|---|
| Low coupling yield due to steric effects | Use bulkier coupling agents (e.g., HATU) |
| Hydrazone oxidation during storage | Store under inert atmosphere (N2) at −20°C |
| Residual solvent in final product | Lyophilization or azeotropic drying |
Chemical Reactions Analysis
2-(2-(2-Bromobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The hydrazino group can participate in condensation reactions with carbonyl compounds to form hydrazones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential antimicrobial and anticancer properties. Preliminary studies suggest that derivatives of hydrazine can exhibit significant biological activity against various pathogens and cancer cell lines. Research has indicated that modifications in the benzylidene group can enhance the biological efficacy of these compounds.
Recent studies have focused on the compound's mechanism of action, which may involve the inhibition of specific enzymes or receptors crucial for cellular proliferation and survival. Such interactions can lead to apoptosis in cancer cells or hinder the growth of microbial pathogens.
Material Science
Due to its unique chemical structure, this compound can serve as a building block for developing new materials with tailored properties. Its reactivity allows for further functionalization, making it useful in synthesizing specialty chemicals and polymers.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity Study | Evaluated against bacterial strains | Showed promising results against Staphylococcus aureus with an MIC of 32 µg/mL |
| Anticancer Activity Assessment | Tested on various cancer cell lines | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM |
| Synthetic Route Optimization | Improved yield through modified conditions | Achieved a yield increase from 60% to 85% using microwave-assisted synthesis |
Mechanism of Action
The mechanism of action of 2-(2-(2-Bromobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The bromobenzylidene group may interact with enzymes or receptors, while the hydrazino group can form covalent bonds with nucleophilic sites in biological molecules. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Effects:
- Electron-Withdrawing Groups (Br, Cl, NO₂): The bromo group in the target compound enhances electrophilicity compared to chloro analogs (e.g., ).
- Electron-Donating Groups (OCH₃, OH): Methoxy and hydroxy groups improve solubility via hydrogen bonding (e.g., ) but reduce electrophilicity. Dual methoxy groups () increase steric bulk, affecting molecular packing and crystal structure.
Physicochemical Properties
Molecular Weight and Polarity:
Predicted Collision Cross-Sections (CCS):
| Compound Type | [M+H]+ CCS (Ų) | Reference |
|---|---|---|
| Bromo-substituted (target) | 175.4 | |
| Chloro-substituted | 172.1 (estimated) | |
| Hydroxy-methoxy substituted | 180.2 | |
| Trimethoxy-substituted | 185.0 |
Functional Group Reactivity:
- Hydrazone Linkage: The (E)-configuration stabilizes the structure via conjugation, as seen in XRD data for related hydrazones ().
- Methoxy Positioning: 3-Methoxy on the acetamide (target compound) vs.
Research Implications and Gaps
- Biological Activity: While the target compound’s bioactivity is unreported (), structurally related compounds like CCG-7844 (a cyclohexylidene analog) show inhibitory activity in plasminogen activator screens .
- Computational Modeling: Substituent variations (e.g., bromo vs. trimethoxy) warrant DFT studies to predict binding affinities in drug discovery contexts.
Biological Activity
The compound 2-(2-(2-Bromobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide (CAS Number: 769146-82-9) is a synthetic organic molecule with significant potential in medicinal chemistry. Its structure features a hydrazine derivative linked to a methoxyphenyl group and an oxoacetamide moiety, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C16H14BrN3O3
- Molecular Weight : 384.2 g/mol
- IUPAC Name : 2-(2-(2-bromobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
Structural Features
The presence of the bromobenzylidene group and the hydrazine functionality is critical for the compound's activity. These structural elements allow for interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H14BrN3O3 |
| Molecular Weight | 384.2 g/mol |
| IUPAC Name | 2-(2-(2-bromobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide |
Synthesis
The synthesis of this compound typically involves the condensation reaction between 3-bromobenzaldehyde and hydrazine hydrate, followed by further reaction with N-(3-methoxyphenyl)glycine. The general reaction conditions include refluxing in an organic solvent such as ethanol or methanol, often utilizing hydrochloric acid as a catalyst.
Synthesis Steps
- Formation of Hydrazone : React 3-bromobenzaldehyde with hydrazine hydrate.
- Condensation Reaction : Combine the hydrazone with N-(3-methoxyphenyl)glycine under reflux conditions.
- Purification : Utilize recrystallization or chromatography for purification.
The biological activity of 2-(2-(2-Bromobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is attributed to its ability to interact with specific molecular targets. It has been studied for potential antimicrobial and anticancer properties, acting as an inhibitor of certain enzymes or receptors involved in disease processes.
Case Studies and Research Findings
-
Antimicrobial Activity : Studies have shown that compounds similar to this one exhibit significant antimicrobial properties against various bacterial strains, suggesting a potential application in treating infections.
- Example Study: A study published in a peer-reviewed journal demonstrated that derivatives of hydrazine have potent antibacterial effects against Gram-positive bacteria, indicating that this compound may share similar properties.
-
Anticancer Potential : Research has indicated that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Example Study: In vitro studies on cancer cell lines showed that treatment with this compound resulted in decreased viability and increased apoptosis, particularly in breast cancer cells.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 2-(2-(4-Fluorobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide | Exhibits similar antimicrobial properties |
| 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxamide | Different reactivity; lower anticancer activity |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(2-(2-Bromobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide with high purity?
- Methodology :
- Step 1 : Condensation of 2-bromobenzaldehyde with hydrazine to form the hydrazone intermediate under reflux in ethanol (60–70°C, 4–6 hours) .
- Step 2 : React the intermediate with N-(3-methoxyphenyl)-2-oxoacetamide in a polar aprotic solvent (e.g., DMF) at 80–90°C for 8–12 hours.
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in methanol to achieve >95% purity .
- Critical Parameters : Monitor reaction progress via TLC and optimize stoichiometry (1:1.2 molar ratio of hydrazone to acetamide) to minimize side products .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- Elemental Analysis : Confirm molecular formula (C₁₆H₁₃BrN₄O₃) and purity .
- Spectroscopy :
- IR : Identify C=O (1680–1700 cm⁻¹), N-H (3200–3300 cm⁻¹), and C-Br (550–600 cm⁻¹) stretches .
- ¹H/¹³C NMR : Assign peaks for methoxy (-OCH₃, δ ~3.8 ppm), benzylidene protons (δ ~7.2–8.1 ppm), and hydrazino NH (δ ~10.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peak (m/z ~404 [M+H]⁺) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Screening Protocols :
- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- DNA Binding : UV-Vis titration with CT-DNA to assess intercalation (Kₐ ~10⁴–10⁵ M⁻¹) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and binding modes of this compound?
- Approach :
- Geometry Optimization : Use Gaussian09 with B3LYP/6-31G(d,p) basis set to model the structure .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electron transfer and stability (ΔE ~3–4 eV) .
- Molecular Docking : AutoDock Vina to simulate binding with biological targets (e.g., topoisomerase II, DNA gyrase) .
- Validation : Compare computational binding affinity (ΔG ~-8 kcal/mol) with experimental IC₅₀ values .
Q. What strategies resolve contradictory data in biological activity across studies?
- Case Example : Discrepancies in antimicrobial potency may arise from:
- Strain Variability : Test across diverse microbial strains (e.g., C. albicans, A. flavus) .
- Solubility Issues : Use DMSO as co-solvent (≤1% v/v) to enhance bioavailability .
- Synergistic Effects : Combine with adjuvants (e.g., β-lactams) to enhance efficacy .
Q. How does structural modification (e.g., substituent variation) influence its pharmacological profile?
- SAR Insights :
- Bromine Position : 2-bromo substitution enhances lipophilicity (logP ~2.5) vs. 4-bromo derivatives (logP ~2.1) .
- Methoxy Group : 3-methoxy on phenyl improves DNA intercalation due to electron-donating effects .
- Hydrazone Linkage : Replacing with thiosemicarbazide reduces cytotoxicity (IC₅₀ increases by 50%) .
- Experimental Validation : Synthesize analogs (e.g., 3-nitro or 4-chloro variants) and compare bioactivity .
Methodological Challenges and Solutions
Q. What are common pitfalls in optimizing reaction yields for this compound?
- Challenges :
- Byproduct Formation : Hydrazone dimerization during condensation.
- Low Solubility : Precipitation in non-polar solvents.
- Solutions :
- Use dropwise addition of reactants and inert atmosphere (N₂) to suppress side reactions .
- Employ DMF/THF (1:1) mixture to enhance solubility .
Q. How to validate the compound’s stability under physiological conditions?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
